molecular formula C21H22N4O4S B2657949 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-69-5

2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2657949
CAS No.: 631853-69-5
M. Wt: 426.49
InChI Key: NWTGNPHBZBJQCX-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and sec-butylthio groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as aniline derivatives and aldehydes under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using nitric acid or other nitrating agents.

    Attachment of the sec-butylthio group: This can be done through a substitution reaction where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sec-butylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: Studying its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: As an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the sec-butylthio group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
  • 2-(ethylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Uniqueness

The sec-butylthio group in 2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione provides unique steric and electronic properties compared to its methylthio and ethylthio analogs. This can influence its reactivity, biological activity, and overall chemical behavior.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-3-11(2)30-21-23-19-18(20(27)24-21)16(12-6-4-7-13(10-12)25(28)29)17-14(22-19)8-5-9-15(17)26/h4,6-7,10-11,16H,3,5,8-9H2,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTGNPHBZBJQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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